

In-Depth Technical Guide: EDTA-(S)-1-(4-Aminooxyacetamidobenzyl)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	EDTA-(S)-1-(4-Aminooxyacetamidobenzyl)
Cat. No.:	B12283530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDTA-(S)-1-(4-Aminooxyacetamidobenzyl) is a bifunctional chelating agent of significant interest in the field of bioconjugation and drug development. This molecule incorporates the powerful hexadentate chelating properties of ethylenediaminetetraacetic acid (EDTA) with a reactive aminoxy group. This unique combination allows for the stable chelation of a wide range of metal ions while providing a specific functional handle for covalent attachment to biomolecules, such as proteins, peptides, and antibodies. The aminoxy group facilitates highly efficient and chemoselective ligation to aldehyde or ketone moieties, forming a stable oxime bond. This technical guide provides a comprehensive overview of the structure, properties, and applications of **EDTA-(S)-1-(4-Aminooxyacetamidobenzyl)**, with a focus on its use in creating targeted therapeutic and diagnostic agents.

Core Structure and Chemical Properties

EDTA-(S)-1-(4-Aminooxyacetamidobenzyl) is a derivative of EDTA, featuring a benzyl group at the C1 position of the ethylenediamine backbone, which is further functionalized with an aminoxyacetamido group at the para position. The "(S)" designation indicates the stereochemistry at the chiral carbon in the ethylenediamine backbone.

Chemical Structure:

- IUPAC Name: 2-[[3-[4-[(2-aminoxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]- (carboxymethyl)amino]acetic acid[1]
- Molecular Formula: C₁₉H₂₆N₄O₁₀[1]
- Molecular Weight: 470.4 g/mol [1]

The core of the molecule is the EDTA framework, which consists of two amine groups and four carboxylic acid groups. This structure allows it to wrap around and form highly stable, water-soluble complexes with a variety of metal ions. The aminoxy group (-O-NH₂) provides a bioorthogonal reactive handle for conjugation to molecules containing aldehyde or ketone groups.

Quantitative Data: Stability of Metal-EDTA Complexes

While specific stability constants for **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)** are not readily available in the literature, the chelation behavior is dominated by the EDTA core. Therefore, the stability constants of metal-EDTA complexes serve as a reliable reference for the chelating properties of this derivative. The formation of these complexes is a 1:1 metal-to-EDTA stoichiometry.

Metal Ion	Stability Constant (log K)
Fe ³⁺	25.1
Cu ²⁺	18.8
Ni ²⁺	18.4
Pb ²⁺	18.0
Zn ²⁺	16.5
Co ²⁺	16.5
Cd ²⁺	16.5
Fe ²⁺	14.3
Mn ²⁺	13.9
Ca ²⁺	10.7
Mg ²⁺	8.7

Data sourced from various studies on metal-EDTA complex stability.[\[2\]](#)[\[3\]](#)[\[4\]](#) It is important to note that the stability of these complexes can be influenced by pH.

Experimental Protocols

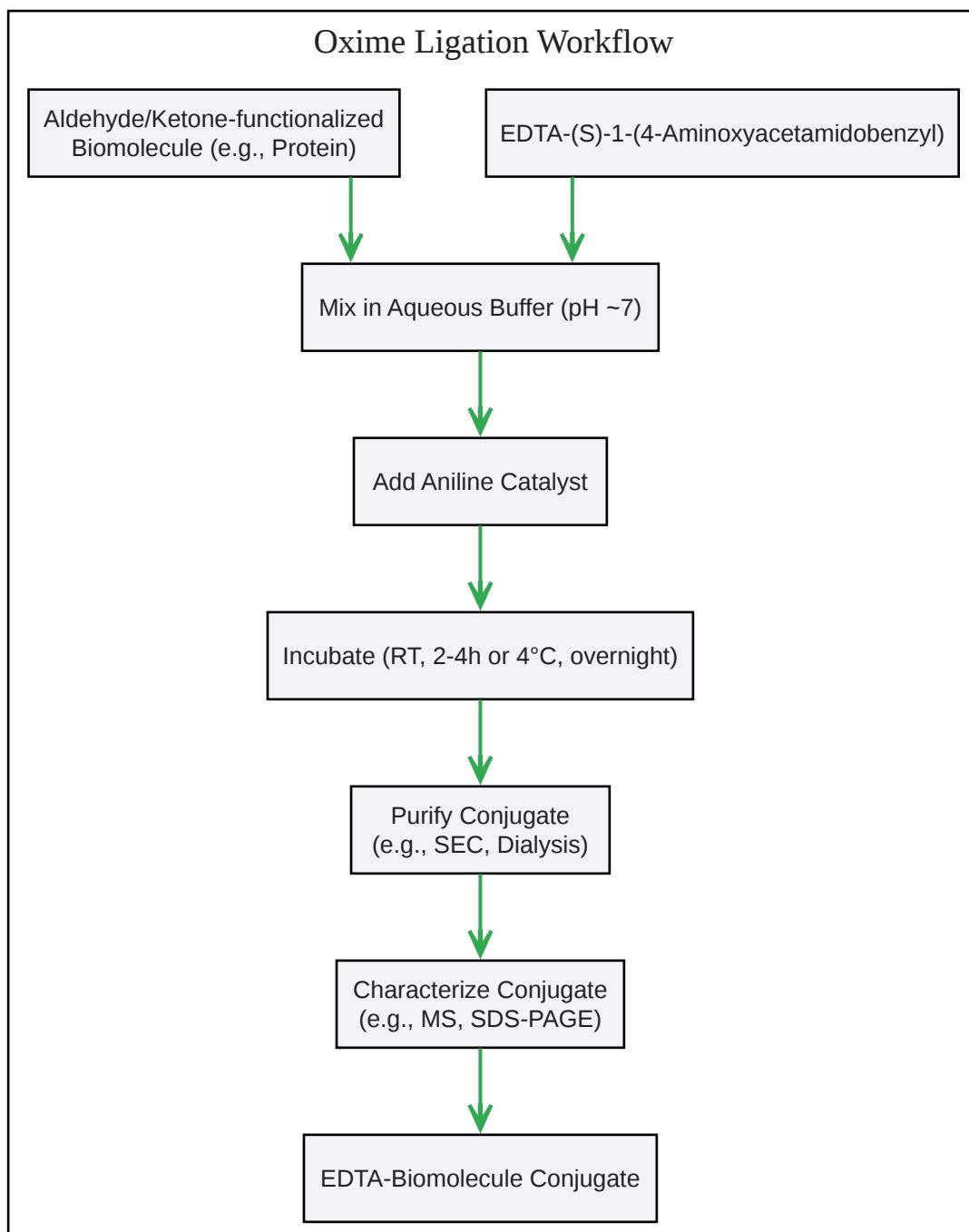
Synthesis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

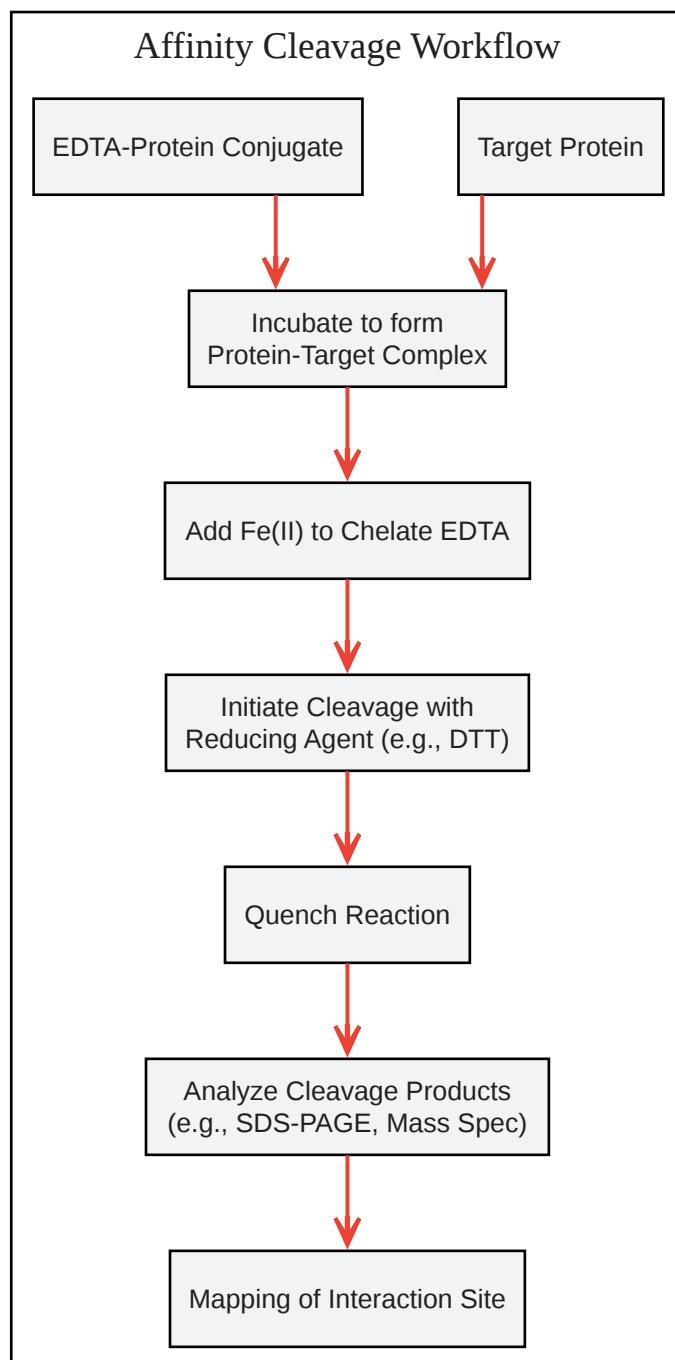
A specific, detailed synthesis protocol for this exact molecule is not publicly available. However, a plausible synthetic route can be adapted from the synthesis of similar p-aminobenzyl-EDTA derivatives.[\[5\]](#) The general strategy involves the synthesis of (S)-1-(4-nitrobenzyl)ethylenediamine, followed by carboxymethylation to form the EDTA core, reduction of the nitro group to an amine, and subsequent acylation with an aminoxy-containing activated ester.

Conceptual Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **EDTA-(S)-1-(4-Aminooxyacetamidobenzyl)**.


Bioconjugation via Oxime Ligation


The aminoxy group of **EDTA-(S)-1-(4-Aminooxyacetamidobenzyl)** reacts with aldehydes or ketones on a target biomolecule to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The reaction rate can be significantly enhanced by the use of an aniline catalyst.[6][7][8]

Protocol for Protein Conjugation:

- Preparation of Aldehyde/Ketone-functionalized Protein: The target protein must first be modified to introduce a reactive carbonyl group. This can be achieved through various methods, such as mild periodate oxidation of N-terminal serine residues or by incorporating unnatural amino acids containing a ketone or aldehyde moiety.
- Ligation Reaction:
 - Dissolve the aldehyde/ketone-functionalized protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
 - Prepare a stock solution of **EDTA-(S)-1-(4-Aminooxyacetamidobenzyl)** in the same buffer.
 - Add a 50-fold molar excess of the EDTA derivative to the protein solution.
 - To catalyze the reaction, add a freshly prepared solution of aniline or m-phenylenediamine to a final concentration of 10-100 mM.[6][7]

- Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
- Purification: Remove the excess unreacted EDTA derivative and catalyst from the conjugated protein using size-exclusion chromatography or dialysis.
- Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the target protein or a co-label has a characteristic absorbance).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) | C19H26N4O10 | CID 74602725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12283530#structure-of-edta-s-1-4-aminoxyacetamidobenzyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com